molecular formula C14H13BrN2O3S B11676187 N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11676187
M. Wt: 369.24 g/mol
InChI Key: APQBPPHIJHIFCQ-PXNMLYILSA-N
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Description

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound with a molecular formula of C28H28BrN5O3S and a molecular weight of 594.535 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, a methoxy group, and a thiophene ring, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
  • N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Uniqueness

N’-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is unique due to the presence of both a hydroxyl and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The Z-configuration also imparts distinct stereochemical properties compared to its E-isomers .

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

N-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13BrN2O3S/c1-20-12-6-9(5-11(15)14(12)19)8-16-17-13(18)7-10-3-2-4-21-10/h2-6,8,19H,7H2,1H3,(H,17,18)/b16-8-

InChI Key

APQBPPHIJHIFCQ-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)CC2=CC=CS2)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CC2=CC=CS2)Br)O

Origin of Product

United States

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